molecular formula C14H20N4O3 B13804027 Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-

Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-

Cat. No.: B13804027
M. Wt: 292.33 g/mol
InChI Key: GXIAWMVOYIGDFE-UHFFFAOYSA-N
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Description

Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- is a complex organic compound with the molecular formula C14H20N4O3 . This compound is characterized by its unique structure, which includes a pyrimidine ring, a cyclohexene moiety, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexene Moiety: This step involves the addition of a cyclohexene group to the pyrimidine ring, often through a Friedel-Crafts alkylation reaction.

    Attachment of the Acetamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the cyclohexene moiety, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetamide group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include epoxides, ketones, dihydro derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-
  • Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-4-pyrimidinyl]-

Uniqueness

The uniqueness of Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

N-[6-amino-1-(cyclohex-3-en-1-ylmethyl)-3-methyl-2,4-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C14H20N4O3/c1-9(19)16-11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-4,10H,5-8,15H2,1-2H3,(H,16,19)

InChI Key

GXIAWMVOYIGDFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(C(=O)N(C1=O)C)CC2CCC=CC2)N

Origin of Product

United States

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